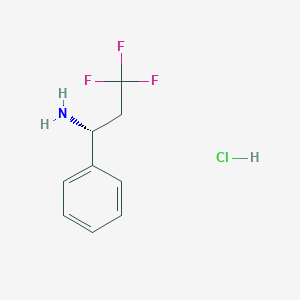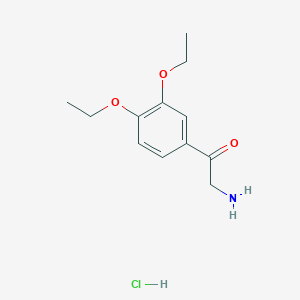amino}propanoic acid CAS No. 2197056-69-0](/img/structure/B6304834.png)
3-{[(t-Butoxy)carbonyl](4-phenylbutan-2-yl)amino}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{(t-Butoxy)carbonylamino}propanoic acid is a compound utilized in various fields due to its unique structural and functional properties. This compound has garnered interest for its applications in synthetic chemistry, medicinal chemistry, and material sciences, thanks to its versatility in forming different products and its potential bioactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route involves the alkylation of 4-phenylbutan-2-amine with a tert-butyl chloroformate followed by reaction with acryloyl chloride. The procedure typically involves:
Reagents: tert-butyl chloroformate, 4-phenylbutan-2-amine, acryloyl chloride
Solvents: anhydrous dichloromethane
Conditions: nitrogen atmosphere, ice-cold temperatures, followed by gradual warming to room temperature
Industrial Production Methods
In an industrial setting, production scales up with the use of batch reactors where precise control of temperature and reagent addition ensures high yield and purity. Solvent recovery and recycling are integral to minimize waste and costs.
化学反应分析
Types of Reactions
Oxidation: Undergoes oxidation to form corresponding ketones or alcohols.
Reduction: Reduces to secondary amines using reagents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl protecting group with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide, typically in acidic or neutral media.
Reduction: Lithium aluminium hydride or sodium borohydride in anhydrous ether.
Substitution: Strong nucleophiles like organolithium reagents or Grignard reagents in polar aprotic solvents.
Major Products
Oxidized ketones
Reduced amines
Substituted derivatives with varying functional groups
科学研究应用
Chemistry
In synthetic chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals and advanced materials due to its stable and reactive functional groups.
Biology
The compound has been explored for its bioactivity, potentially acting as an inhibitor in various biochemical pathways due to its specific binding affinities.
Medicine
Investigations have been conducted into its potential use in drug development, particularly for its structural analogs which show promise as therapeutic agents.
Industry
Used in the creation of polymers and resins, owing to its stability and ability to form complex structures.
作用机制
The compound exerts its effects through several mechanisms:
Molecular Targets: Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: Interacts with pathways involved in metabolic processes, leading to inhibition or activation of certain biochemical reactions.
相似化合物的比较
Unique Properties
3-{(t-Butoxy)carbonylamino}propanoic acid is unique in its balance of stability and reactivity, making it more versatile compared to simpler analogs.
Similar Compounds
Boc-protected amino acids: Share the tert-butoxycarbonyl protective group but differ in the side chain structure.
Phenylbutanamine derivatives: Have similar core structures but lack the carboxyl functional group, affecting their reactivity and applications.
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(4-phenylbutan-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-14(10-11-15-8-6-5-7-9-15)19(13-12-16(20)21)17(22)23-18(2,3)4/h5-9,14H,10-13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIMTGXTYJFTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
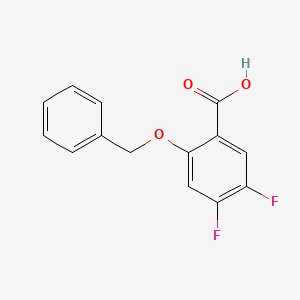

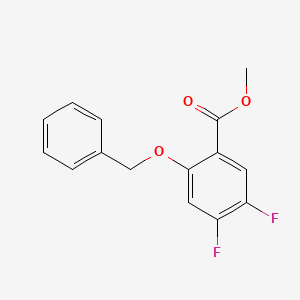
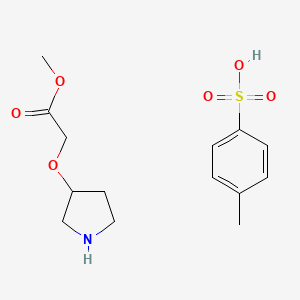
![2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride](/img/structure/B6304774.png)
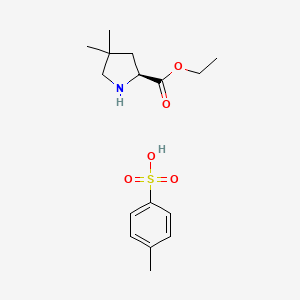
![6,6-Dimethyl-[1,4]diazepane dihydrochloride](/img/structure/B6304785.png)
![[1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B6304795.png)
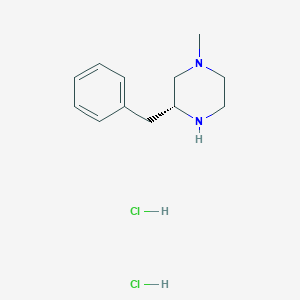
![3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6304810.png)
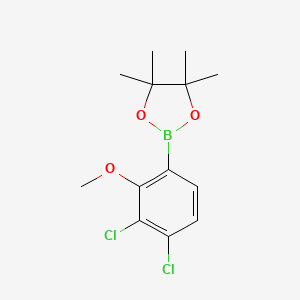
![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S,3R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B6304818.png)
